Pyridine, 2-[(diphenylmethyl)thio]-
Description
Pyridine, 2-[(diphenylmethyl)thio]- is a pyridine derivative featuring a diphenylmethylthio (-S-C(C₆H₅)₂) substituent at the 2-position of the pyridine ring. The diphenylmethyl group introduces substantial steric bulk and lipophilicity, which can influence binding affinity to biological targets and alter physicochemical properties such as solubility and metabolic stability .
Synthesis of such derivatives often involves nucleophilic substitution reactions. For instance, analogous compounds like 2,6-diamino-4-[(diphenylmethyl)thio]-3-nitropyridine (compound 16) are synthesized via reactions involving thiourea and diphenylmethyl chloride in ethanol, followed by purification via Soxhlet extraction . These methods highlight the importance of sulfur nucleophiles in constructing thioether linkages in pyridine systems.
Properties
CAS No. |
114050-35-0 |
|---|---|
Molecular Formula |
C18H15NS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanylpyridine |
InChI |
InChI=1S/C18H15NS/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-14,18H |
InChI Key |
ZQNNDTWCTDNEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyridine derivatives with thioether substituents exhibit diverse biological and chemical behaviors depending on the substituent attached to the sulfur atom. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Lipophilicity and Solubility: The diphenylmethyl group in Pyridine, 2-[(diphenylmethyl)thio]- confers extreme lipophilicity, reducing aqueous solubility but enhancing membrane permeability. In contrast, the dihydroimidazole substituent in the pyrithione derivative increases polarity, improving solubility for biological applications . The tributylstannyl group introduces organometallic characteristics, making it suitable for catalytic applications but limiting biological compatibility due to toxicity concerns .
Synthetic Accessibility :
- Diphenylmethylthio derivatives are typically synthesized via nucleophilic substitution using diphenylmethyl chloride, as demonstrated in the synthesis of 2-(diphenylmethyl)thiopseudourea hydrochloride .
- Benzylthio derivatives (e.g., 2-(benzylthio)-3-nitropyridine) are synthesized using benzyl halides, which are more reactive but less sterically demanding .
Biological Activity :
- Compounds with nitro groups (e.g., 2-(benzylthio)-3-nitropyridine) may exhibit pesticidal or herbicidal activity due to their electrophilic reactivity, as seen in pyridaben (a commercial acaricide) .
- The pyrithione derivative in forms stable copper complexes, suggesting antimicrobial or antifungal applications .
Conversely, smaller substituents like benzyl allow for greater conformational flexibility .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Pyridine, 2-[(diphenylmethyl)thio]- with high purity and yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 2-chloropyridine) and a diphenylmethyl thiol precursor. Key steps include:
- Catalyst Use : Transition-metal-free conditions (e.g., base-promoted reactions) to avoid contamination .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Purification : Flash chromatography (using silica gel with 1–5% EtOAc in n-hexane) isolates the product with >70% yield .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing Pyridine, 2-[(diphenylmethyl)thio]-?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.1–8.5 ppm) and thioether linkages (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ~330–350 g/mol for related analogs) .
- X-ray Crystallography : Resolves steric effects of the diphenylmethyl group .
- HPLC : Quantifies purity using C18 columns and UV detection at 254 nm .
Q. How does the thioether group in Pyridine, 2-[(diphenylmethyl)thio]- influence its reactivity under standard conditions?
Methodological Answer: The thioether (S–C) bond is susceptible to:
Q. What purification strategies are recommended for isolating Pyridine, 2-[(diphenylmethyl)thio]- from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar byproducts .
- Column Chromatography : Silica gel with gradient elution (n-hexane:EtOAc 9:1 to 7:3) resolves nonpolar impurities .
- Recrystallization : Ethanol/water mixtures yield crystalline products .
Q. How should researchers assess the stability of Pyridine, 2-[(diphenylmethyl)thio]- during storage and handling?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C for most analogs) .
- Light Sensitivity Testing : Expose to UV light (365 nm) and monitor degradation via HPLC .
- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of reactions involving Pyridine, 2-[(diphenylmethyl)thio]-?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution, showing higher reactivity at the pyridine N-oxide site .
- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps in substitution reactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for Pyridine, 2-[(diphenylmethyl)thio]- derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-[(2,4-dinitrophenyl)thio]pyrimidine ).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals .
- Collaborative Databases : Reference PubChem CID entries (e.g., CID 6647453) for standardized spectral libraries .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in bioactivity studies?
Methodological Answer:
- Analog Synthesis : Modify the diphenylmethyl or pyridine moiety (e.g., introduce electron-withdrawing groups) and test antiproliferative activity .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like EGFR or tubulin .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) correlate IC50 values with structural features .
Q. How can researchers address variability in synthetic yields reported across studies?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading) .
- Statistical Significance Testing : Apply Abbott’s formula (100(X-Y)/X) to compare treated vs. control yields and assess reproducibility .
- Byproduct Analysis : GC-MS identifies side products (e.g., disulfides) that reduce yield .
Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to immobilized proteins .
- Microscale Thermophoresis (MST) : Measures affinity in solution using fluorescently labeled compounds .
- Metabolomics : LC-MS tracks metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
